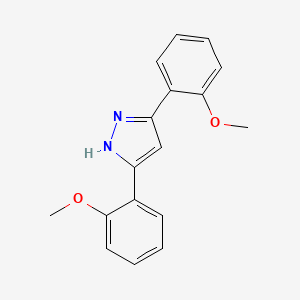![molecular formula C8H6F3N3O B6164342 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol CAS No. 72567-47-6](/img/no-structure.png)
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, also known as MTP, is an organic compound that has been studied for its potential applications in a variety of scientific research fields. MTP has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Scientific Research Applications
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in a variety of scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a promising candidate for further research on the development of new drugs and treatments for various diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been studied for its potential applications in the field of biotechnology, as it has been found to be effective in inhibiting the growth of certain types of bacteria and fungi.
Mechanism of Action
The exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood. However, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to interact with certain proteins and enzymes in the body to produce its desired effects. It is thought that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is able to inhibit the activity of certain enzymes, which can lead to the inhibition of certain biochemical pathways. Additionally, it is believed that 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be able to modulate the activity of certain proteins, which can lead to changes in the expression of certain genes.
Biochemical and Physiological Effects
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects. It has been found to possess antioxidant, anti-inflammatory, and antimicrobial properties, which can be beneficial in the treatment of a variety of diseases. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to be effective in modulating the activity of certain proteins, which can lead to changes in the expression of certain genes. This can be beneficial in the development of new treatments for various diseases.
Advantages and Limitations for Lab Experiments
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is a relatively simple and efficient compound to synthesize in the lab, making it a promising candidate for further research. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol has been found to exhibit a wide range of biochemical and physiological effects, making it a potential candidate for further research in the development of new drugs and treatments. However, the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol is not yet fully understood, which can limit its potential applications in the laboratory. Additionally, 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol may be toxic in high doses, which can limit its potential applications in the laboratory.
Future Directions
Given the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the development of new drugs and treatments, there are a number of possible future directions for research. These include further research into the exact mechanism of action of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, as well as research into the potential toxicity of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in high doses. Additionally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in biotechnology could lead to the development of new treatments for various diseases. Finally, further research into the potential applications of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in the field of drug development could lead to the development of new drugs and treatments.
Synthesis Methods
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol can be synthesized in a two-step process using a combination of a Grignard reaction and a Wittig reaction. In the first step, two equivalents of a Grignard reagent are reacted with an aldehyde in the presence of a base to form a ketone. In the second step, the ketone is reacted with a Wittig reagent to form the desired 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol product. This process is relatively simple and efficient, and can be used to synthesize 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol in relatively high yields.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol involves the condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of reactions to yield the final compound.", "Starting Materials": [ "2-amino-4-methylpyridine", "trifluoroacetaldehyde", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-methylpyridine with trifluoroacetaldehyde in ethanol to yield 2-amino-4-methyl-5-trifluoromethylpyridine.", "Step 2: Cyclization of 2-amino-4-methyl-5-trifluoromethylpyridine with ethyl acetoacetate in the presence of sodium ethoxide to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester.", "Step 3: Hydrolysis of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester with sodium hydroxide in water to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.", "Step 4: Decarboxylation of 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid with hydrochloric acid in ethanol to yield 6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol.", "Step 5: Purification of the final product by treatment with sodium bicarbonate and drying with magnesium sulfate." ] } | |
CAS RN |
72567-47-6 |
Product Name |
6-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-ol |
Molecular Formula |
C8H6F3N3O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



